n-(2-(1h-Pyrazol-1-yl)ethyl)-4-methoxypyrimidin-2-amine
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Overview
Description
N-(2-(1H-Pyrazol-1-yl)ethyl)-4-methoxypyrimidin-2-amine is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of both pyrazole and pyrimidine moieties in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Pyrazol-1-yl)ethyl)-4-methoxypyrimidin-2-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Ethyl Linker: The ethyl linker can be introduced through alkylation reactions using ethyl halides or ethyl sulfonates.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by cyclization of appropriate amidine or guanidine derivatives with β-dicarbonyl compounds.
Final Coupling: The final step involves coupling the pyrazole and pyrimidine intermediates through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-Pyrazol-1-yl)ethyl)-4-methoxypyrimidin-2-amine can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
Oxidation: Formation of hydroxyl, carbonyl, or carboxyl derivatives.
Reduction: Formation of amines, alcohols, or alkanes.
Substitution: Formation of substituted pyrazole or pyrimidine derivatives.
Scientific Research Applications
N-(2-(1H-Pyrazol-1-yl)ethyl)-4-methoxypyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its bioactivity.
Materials Science: The compound is studied for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-(1H-Pyrazol-1-yl)ethyl)-4-methoxypyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-Pyrazol-1-yl)phenyl)-picolinamide
- N-Ethyl-2-(1H-pyrazol-1-yl)ethanamine
- 1H-Pyrazolo[3,4-b]pyridines
Uniqueness
N-(2-(1H-Pyrazol-1-yl)ethyl)-4-methoxypyrimidin-2-amine is unique due to the presence of both pyrazole and pyrimidine rings in its structure, which allows for diverse chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry, agrochemicals, and materials science .
Properties
Molecular Formula |
C10H13N5O |
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Molecular Weight |
219.24 g/mol |
IUPAC Name |
4-methoxy-N-(2-pyrazol-1-ylethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H13N5O/c1-16-9-3-5-11-10(14-9)12-6-8-15-7-2-4-13-15/h2-5,7H,6,8H2,1H3,(H,11,12,14) |
InChI Key |
XXPYNEMPLMZYNN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)NCCN2C=CC=N2 |
Origin of Product |
United States |
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